molecular formula C8H10N2O3 B1405080 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one CAS No. 1624262-14-1

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Cat. No.: B1405080
CAS No.: 1624262-14-1
M. Wt: 182.18 g/mol
InChI Key: ZEFINVBVIJQTNH-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by alkylation. Common starting materials include 2-pyridone, which is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then alkylated using ethylating and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure safety and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-Ethyl-6-methyl-5-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

    Oxidation: 1-Ethyl-6-carboxy-5-nitropyridin-2(1H)-one.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyridinone ring can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitropyridin-3-ol
  • 1-Ethyl-4-methyl-5-nitropyridin-2(1H)-one
  • 6-Methyl-5-nitropyridin-2(1H)-one

Uniqueness

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the nitro group, provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

1-ethyl-6-methyl-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-9-6(2)7(10(12)13)4-5-8(9)11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFINVBVIJQTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=CC1=O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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